
N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide
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Overview
Description
N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with cyano groups and a dimethyl-propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide typically involves the reaction of 4,5-dicyano-2-methyl-pyrazole with 2,2-dimethyl-propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano groups or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets. The cyano groups and the pyrazole ring play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-acetamide
- N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-propionamide
Uniqueness
N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide is unique due to its specific substitution pattern and the presence of the dimethyl-propanamide moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a pyrazole moiety, known for its varied biological activities. The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the introduction of the dicyano and amide functionalities.
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The presence of the dicyano group enhances the cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and colon cancer cells, suggesting potent antitumor activity .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties as well. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | IC50 < 10 µM against various cell lines | , |
Antimicrobial | Effective against E.coli and S.aureus | , |
Anti-inflammatory | Inhibition of COX-2 and cytokines | , |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
- Antimicrobial Mechanism : The dicyano group may interfere with nucleic acid synthesis or protein function in bacteria.
- Anti-inflammatory Mechanism : The compound likely modulates signaling pathways involved in inflammation, particularly through NF-kB inhibition.
Properties
CAS No. |
54385-56-7 |
---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(4,5-dicyano-2-methylpyrazol-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13N5O/c1-11(2,3)10(17)14-9-7(5-12)8(6-13)15-16(9)4/h1-4H3,(H,14,17) |
InChI Key |
FAPHEUCDPOPFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NN1C)C#N)C#N |
Origin of Product |
United States |
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